

# Gold(I)-catalyzed synthesis of 1H-isochromenes using Tetrabutylphosphonium acetate

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Compound of Interest

Compound Name: Tetrabutylphosphonium acetate

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# Application Notes & Protocols: Gold(I)-Catalyzed Synthesis of 1H-Isochromenes

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

1H-Isochromenes are a significant class of benzopyran derivatives that form the core structure of numerous biologically active molecules and natural products.[1][2] These compounds have demonstrated a wide range of medicinal properties, including antibiotic, antiplatelet, and cytotoxic activities against leukemia and HIV.[3] The development of efficient and atomeconomical synthetic routes to 1H-isochromenes is therefore of considerable interest. Gold(I) catalysis has emerged as a powerful tool for the synthesis of these valuable heterocyclic compounds, primarily through the intramolecular cyclization of ortho-alkynylbenzyl alcohols.[1] [2] This method offers high regioselectivity, yielding the 6-endo-dig cyclization product, and proceeds under mild conditions with a broad substrate scope.[1]

Gold(I) complexes act as potent  $\pi$ -Lewis acids, activating the alkyne moiety of the starting material towards nucleophilic attack by the benzylic alcohol.[3] This process typically proceeds through a gold-stabilized carbocation intermediate, which dictates the high regioselectivity of the reaction.[1][2]



These application notes provide a comprehensive overview of the gold(I)-catalyzed synthesis of 1H-isochromenes, including detailed experimental protocols and a summary of reaction scope and yields.

### **Reaction Mechanism & Workflow**

The gold(I)-catalyzed synthesis of 1H-isochromenes from ortho-alkynylbenzyl alcohols proceeds via an intramolecular hydroalkoxylation reaction. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a 6-endo-dig cyclization and subsequent protodeauration to yield the 1H-isochromene product and regenerate the active catalyst.



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Figure 1. General experimental workflow for the gold(I)-catalyzed synthesis of 1H-isochromenes.

## **Quantitative Data Summary**

The following table summarizes the yields of various 1H-isochromene derivatives synthesized using a gold(I) catalyst. The reactions were typically carried out with ortho-alkynylbenzyl alcohol (100 mg) and JohnPhosAuMeCNSbF<sub>6</sub> (5 mol%) in toluene (10 mL) at room temperature for 3 hours.[1][2]



Entry	R¹	R²	Product	Yield (%)
1	n-Butyl	Н	3-Butyl-1H- isochromene	85
2	Phenyl	Н	3-Phenyl-1H- isochromene	92
3	Isopropyl	Н	3-Isopropyl-1H- isochromene	78
4	Н	Ме	1-Methyl-3- phenyl-1H- isochromene	88
5	Phenyl	Ме	1-Methyl-1,3- diphenyl-1H- isochromene	95

Table 1. Substrate scope and yields for the gold(I)-catalyzed synthesis of 1H-isochromenes.[1]

## **Detailed Experimental Protocols**

General Materials and Methods:

All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.[1] Toluene should be degassed prior to use. All commercially available reagents are to be used as received without further purification.[1] Column chromatography is performed using silica gel (60 Å).[4]

General Procedure for Gold(I)-Catalyzed Cyclization:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the orthoalkynylbenzyl alcohol (0.100 g, 1.0 equiv.).
- Dissolve the starting material in toluene (10 mL).
- Add the gold(I) catalyst, for example, [Au(JohnPhos)(MeCN)]SbF<sub>6</sub> (5 mol %), to the solution.



- Stir the reaction mixture at room temperature for 3 hours.
- Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite, washing with ethyl acetate (30 mL).[1][2]
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (e.g., 2% EtOAc/hexanes) to afford the pure 1H-isochromene product.[1]

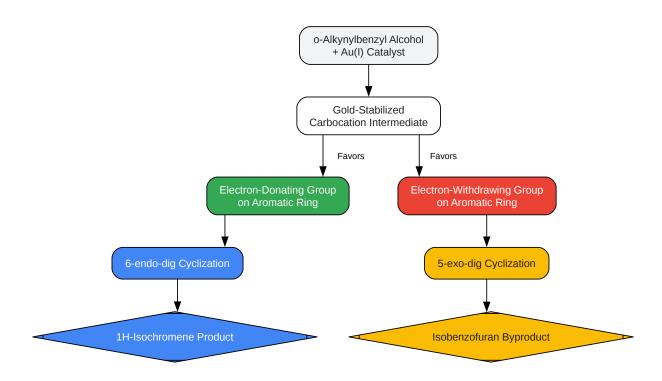
Synthesis of 3-Butyl-1H-isochromene (Table 1, Entry 1):

- In a flame-dried flask, dissolve o-(hex-1-yn-1-yl)phenyl)methanol (100 mg, 0.53 mmol) in toluene (10 mL).
- Add [Au(JohnPhos)(MeCN)]SbF<sub>6</sub> (21.4 mg, 0.0265 mmol, 5 mol %) to the solution.
- Stir the mixture at room temperature for 3 hours.
- Filter the reaction mixture through Celite, eluting with ethyl acetate (30 mL).
- Concentrate the filtrate in vacuo.
- Purify the residue by column chromatography (2% EtOAc/hexanes) to yield 3-butyl-1H-isochromene as a light yellow oil (85 mg, 85% yield).[1][2]

## Signaling Pathways and Logical Relationships

The regioselectivity of the gold(I)-catalyzed cyclization is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the benzylic carbocation intermediate, favoring the 6-endo-dig pathway to form 1H-isochromenes. Conversely, electron-withdrawing groups (EWGs) can favor the 5-exo-dig pathway, leading to isobenzofuran derivatives.[1]





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Figure 2. Influence of electronic effects on the regionelectivity of the gold(I)-catalyzed cyclization.[1]

#### Conclusion:

The gold(I)-catalyzed intramolecular hydroalkoxylation of ortho-alkynylbenzyl alcohols is a highly efficient and versatile method for the synthesis of 1H-isochromenes. The reaction proceeds under mild conditions, tolerates a variety of functional groups, and provides excellent yields of the desired 6-endo-dig cyclization products. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry for the construction of this important heterocyclic scaffold.



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